Chemical structure and physical properties of Methyl 4-bromobenzo[b]thiophene-3-carboxylate
Chemical structure and physical properties of Methyl 4-bromobenzo[b]thiophene-3-carboxylate
An In-Depth Technical Guide to Methyl 4-bromobenzo[b]thiophene-3-carboxylate: Structural Dynamics, Synthesis, and Therapeutic Applications
Executive Summary
Methyl 4-bromobenzo[b]thiophene-3-carboxylate (CAS: 1824310-55-5) is a highly specialized, halogenated heterocyclic building block of critical importance in modern medicinal chemistry and materials science[1]. Characterized by a fused bicyclic benzothiophene core with strategically positioned substituents, this compound serves as an advanced intermediate in the synthesis of atypical antipsychotics, most notably the serotonin-dopamine activity modulator (SDAM) Brexpiprazole[2][3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and self-validating synthetic protocols designed for scalable pharmaceutical development.
Chemical Structure and Physical Properties
The molecular architecture of Methyl 4-bromobenzo[b]thiophene-3-carboxylate features a benzo[b]thiophene ring system substituted with a methyl ester at the C3 position and a bromine atom at the C4 position.
Conformational Causality: The Peri-Interaction
The defining structural characteristic of this molecule is the pronounced steric hindrance—known as a peri-interaction—between the C3-carboxylate group and the C4-bromine atom. Because the C3 and C4 positions are spatially adjacent across the fused ring junction, the bulky bromine atom (Van der Waals radius ~1.85 Å) forces the carbonyl plane of the C3-ester to rotate out of coplanarity with the aromatic thiophene ring.
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Spectroscopic Impact: This loss of coplanarity disrupts the extended π-conjugation, resulting in a hypsochromic (blue) shift in its UV-Vis absorption spectrum compared to unhindered analogs. In NMR spectroscopy, the anisotropic deshielding effect of the out-of-plane carbonyl group significantly alters the chemical shift of the adjacent C2-proton[4].
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Reactivity Impact: The steric shielding provided by the C4-bromine makes the C3-ester highly resistant to standard nucleophilic attacks, requiring aggressive conditions (e.g., LiOH in refluxing THF/H2O) for saponification.
Quantitative Physicochemical Data
Table 1: Key Chemical and Physical Properties
| Property | Value | Method/Condition |
| IUPAC Name | Methyl 4-bromobenzo[b]thiophene-3-carboxylate | Standard Nomenclature |
| CAS Registry Number | 1824310-55-5 | Registry[1] |
| Molecular Formula | C10H7BrO2S | Elemental Analysis |
| Molecular Weight | 271.13 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection[5] |
| Density | ~1.65 g/cm³ | Predicted[5] |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in H2O | Solvent Partitioning[2] |
Synthetic Workflows and Methodologies
The synthesis of Methyl 4-bromobenzo[b]thiophene-3-carboxylate requires precise regiocontrol. The most robust industrial approach utilizes a stepwise construction: forming the 4-bromobenzo[b]thiophene core, followed by selective C3-functionalization[6][7].
Step 1: Synthesis of the 4-Bromobenzo[b]thiophene Core
Causality & Mechanism: The reaction relies on a Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular cyclization. 2-Bromo-6-fluorobenzaldehyde is reacted with chloromethyl mercaptan. The highly electronegative fluorine atom activates the ortho-position for SNAr by the thiolate nucleophile. Subsequent base-catalyzed aldol-type condensation between the newly introduced active methylene and the aldehyde yields the fused thiophene ring[8].
Self-Validating Protocol:
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Setup: In a 250 mL three-necked flask under N2, dissolve 20.0 g (0.10 mol) of 2-bromo-6-fluorobenzaldehyde in 150 mL of anhydrous DMF.
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Activation: Add 7.2 g (0.18 mol) of NaOH. Cool the mixture to 10–15 °C to prevent exothermic degradation of the mercaptan[9].
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Addition: Dropwise add 12.5 g (0.10 mol) of chloromethyl mercaptan over 30 minutes.
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Cyclization: Stir for 2 hours at 15 °C. Validation Check: Monitor via TLC (Hexane:EtOAc 9:1); the disappearance of the aldehyde spot (UV active, stains with 2,4-DNPH) confirms SNAr completion.
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Workup: Quench with 200 mL H2O, extract with EtOAc (3 x 100 mL). Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo to yield 4-bromobenzo[b]thiophene as an oil (Yield: ~86%)[9]. Validation Check: GC-MS should show a molecular ion peak at m/z 212/214 (1:1 isotopic ratio for Br).
Step 2 & 3: Electrophilic Bromination and Pd-Catalyzed Methoxycarbonylation
To install the C3-ester, the core is first brominated at the highly nucleophilic C3 position, followed by a palladium-catalyzed cross-coupling carbonylation[7].
Causality & Mechanism: The highest HOMO coefficient in the benzothiophene system resides at C3, directing electrophilic halogenation strictly to this position. In the subsequent step, Pd(0) undergoes oxidative addition preferentially at the C3-Br bond over the C4-Br bond due to the inherently weaker C-Br bond energy at the heteroaromatic position compared to the carbocyclic position.
Self-Validating Protocol:
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Bromination: Dissolve 4-bromobenzo[b]thiophene in glacial acetic acid. Slowly add 1.05 equivalents of Br2 at room temperature. Stir for 4 hours. Quench with aqueous sodium bisulfite, extract with DCM, and concentrate to yield 3,4-dibromobenzo[b]thiophene.
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Carbonylation Setup: In a high-pressure stainless-steel autoclave, combine 3,4-dibromobenzo[b]thiophene (10 mmol), Pd(OAc)2 (0.5 mmol, 5 mol%), dppf (0.6 mmol), and triethylamine (20 mmol) in 50 mL of anhydrous Methanol.
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Reaction: Purge the vessel with CO gas three times, then pressurize to 30 atm CO. Heat to 80 °C for 24 hours[7].
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Workup & Validation: Vent the CO safely. Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate and purify via silica gel chromatography (Hexane:EtOAc 95:5).
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Final Validation: 1H NMR (CDCl3) will show the disappearance of the C3-proton and the appearance of a sharp 3H singlet at ~3.95 ppm corresponding to the methyl ester. LC-MS will confirm the exact mass of 271.13 g/mol .
Mandatory Visualization: Synthetic Workflow
Fig 1: Stepwise synthetic workflow for Methyl 4-bromobenzo[b]thiophene-3-carboxylate.
Applications in Drug Development
The primary industrial utility of the 4-bromobenzo[b]thiophene scaffold is its role as an indispensable precursor in the synthesis of Brexpiprazole (Rexulti)[2][3].
Mechanistic Pharmacology: Brexpiprazole is a novel psychotropic agent that functions as a serotonin-dopamine activity modulator (SDAM). It acts as a partial agonist at 5-HT1A and dopamine D2 receptors, while simultaneously acting as an antagonist at 5-HT2A and noradrenaline alpha1B/2C receptors[3].
Chemical Integration: In the API synthesis, the C4-bromine of the benzothiophene core undergoes a Buchwald-Hartwig amination with anhydrous piperazine to form 4-(1-piperazinyl)benzo[b]thiophene[3]. The C3-carboxylate derivative (Methyl 4-bromobenzo[b]thiophene-3-carboxylate) is specifically utilized by medicinal chemists to explore structure-activity relationships (SAR) at the C3 position, allowing for the development of next-generation SDAMs with altered lipophilicity, enhanced blood-brain barrier (BBB) penetration, and reduced off-target akathisia.
References
- Chemsrc. "Methyl 4-bromobenzo[b]thiophene-3-carboxylate - Chemical & Physical Properties".
- GuideChem. "How to Synthesize 4-Bromobenzo[b]thiophene? - FAQ".
- Patsnap. "Synthesis method of 4-bromobenzo[b]thiophene - Eureka".
- ChemicalBook. "4-Bromobenzo[b]thiophene | 5118-13-8".
- National Institutes of Health (PMC). "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence".
- New Drug Approvals. "Brexpiprazole ブレクスピプラゾール".
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